3-(3-Methoxyphenyl)oxirane-2-carboxylic acid
Overview
Description
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid , also known as MPOC acid , is a carboxylic acid derivative of epoxide. It falls within the category of carboxylic acids and exhibits interesting chemical properties due to its oxirane (epoxide) ring structure. The compound is synthetically prepared and has applications primarily in scientific experiments, particularly in the field of chemistry and material science research 1.
Synthesis Analysis
The synthesis of MPOC acid involves the introduction of a carboxylic acid group onto an oxirane (epoxide) ring. While specific synthetic routes may vary, one common method is the reaction of an appropriate oxirane compound with a carboxylic acid reagent. Further purification steps are typically employed to achieve the desired purity level 1.
Molecular Structure Analysis
MPOC acid has the following molecular formula and structure:
- Molecular Formula : C<sub>10</sub>H<sub>10</sub>O<sub>4</sub>
- Molecular Weight : 198.19 g/mol
- Structure : The compound consists of a three-membered oxirane ring (epoxide) with a carboxylic acid group attached to one of the carbon atoms in the ring 1.
Chemical Reactions Analysis
MPOC acid can participate in various chemical reactions due to its functional groups. Some potential reactions include:
- Hydrolysis : The carboxylic acid group can undergo hydrolysis under appropriate conditions.
- Ring-Opening Reactions : The oxirane ring can open, leading to the formation of new compounds.
- Esterification : MPOC acid can react with alcohols to form esters.
- Acid-Base Reactions : Interaction with bases or acids can alter its properties 1.
Physical And Chemical Properties Analysis
- Physical State : MPOC acid is typically a solid at room temperature.
- Solubility : It is moderately soluble in common organic solvents.
- Melting Point : The compound’s melting point lies within a specific range.
- Stability : MPOC acid’s stability under various conditions is essential for its practical use 1.
Scientific Research Applications
Synthesis and Hypoglycemic Activity
A study by Eistetter and Wolf (1982) on phenylalkyloxiranecarboxylic acid derivatives, including compounds similar to 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, revealed significant blood glucose lowering activities in fasted rats. They highlighted the influence of certain substituents on the phenyl ring for enhanced effectiveness (Eistetter & Wolf, 1982).
Polymerization and Material Science
Merlani et al. (2015) synthesized and polymerized 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, demonstrating potential applications in creating materials with specific structural properties. The polymerization process resulted in polymers with stretched conformations and potential for intramolecular charge transfer interactions (Merlani et al., 2015).
Novel Synthetic Approaches
Mamedov et al. (2016) developed a novel synthetic approach using 3-(2-nitroaryl)oxirane-2-carboxamides, related to 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, for the synthesis of oxalamides. This approach provided a high-yield, operationally simple method, useful for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Antimicrobial Activity
A 2022 study by Merlani et al. reported the enzymatic synthesis of oligomer analogues of poly[3-(3,4-dihydroxyphenyl)glyceric acid], using 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane as a precursor. These synthetic analogues exhibited promising antimicrobial activity against certain pathogenic strains (Merlani et al., 2022).
Photochemistry and Synthetic Applications
Clawson et al. (1984) studied the photochemistry of 2,3-bis(p-methoxyphenyl)oxirane, a compound closely related to 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid. They observed the trapping of a C–C cleaved intermediate in an electron-transfer sensitised process, indicating potential applications in synthetic chemistry (Clawson et al., 1984).
Safety And Hazards
As with any chemical compound, safety precautions are crucial:
- Handling : Proper lab practices should be followed during handling.
- Toxicity : Information on its toxicity and exposure limits should be considered.
- Storage : Store MPOC acid appropriately to prevent degradation.
- Environmental Impact : Dispose of it responsibly 1.
Future Directions
Future research could explore the following aspects:
- Functionalization : Modify MPOC acid to enhance specific properties.
- Applications : Investigate potential applications in catalysis, materials science, or drug development.
- Mechanistic Studies : Further understand its reactivity and behavior 1.
properties
IUPAC Name |
3-(3-methoxyphenyl)oxirane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-4-2-3-6(5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLUKEGOOLJJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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